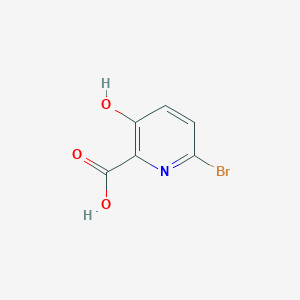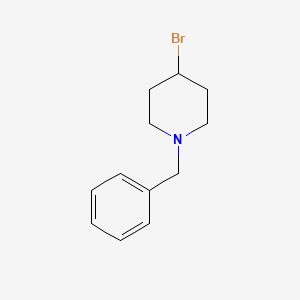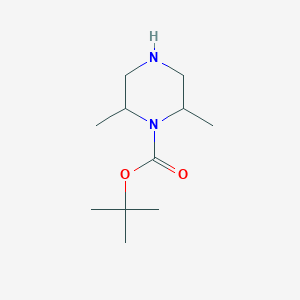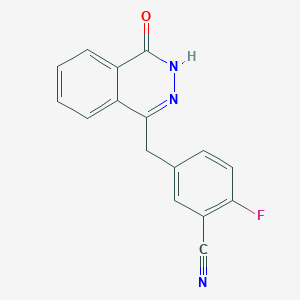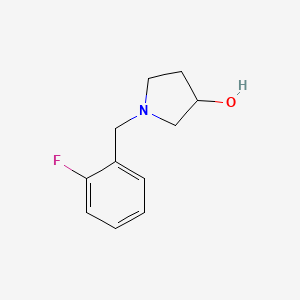
1-(2-Fluorobenzyl)pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the N-1 benzylation of a precursor afforded a related compound, 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo . The structure of the synthesized compound was confirmed by 1H and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography .Molecular Structure Analysis
The molecular structure of “1-(2-Fluorobenzyl)pyrrolidin-3-ol” has been confirmed by spectroscopic methods such as 1H and 13C NMR spectroscopy .Applications De Recherche Scientifique
Synthesis and Structural Analysis
1-(2-Fluorobenzyl)pyrrolidin-3-ol is a compound of interest due to its structural and potential biological properties. Although the specific compound was not directly found in the literature, research involving similar fluorobenzyl and pyrrolidine derivatives provides insights into their applications, including synthesis, structural analysis, and potential biological activities.
Synthesis Techniques
Fluorobenzyl-pyrrolidine derivatives are synthesized through various chemical reactions, providing a basis for developing compounds with potential therapeutic applications. For example, Lv Zhi (2009) synthesized a compound demonstrating good anti-HBV activity through crystal structure analysis, highlighting the significance of fluorobenzyl groups in medicinal chemistry (Lv Zhi, 2009).
Crystal Structure and Molecular Interaction
The structural analysis of fluorobenzyl derivatives, including their crystal structures and hydrogen bonding patterns, provides insights into their chemical behavior and potential for interaction with biological targets. For instance, the study of phosphorus-nitrogen compounds with fluorobenzyl pendant arms revealed their structural and stereogenic properties, DNA interactions, and antimicrobial activities, demonstrating the versatility of such compounds in drug development (Ezel ÖztÜrk et al., 2019).
Reactivity and Potential Drug Development
Research on fluorobenzyl-pyrrolidine derivatives explores their reactivity and potential as drug precursors. For example, the synthesis and characterization of compounds for non-linear optics and drug development applications, such as anti-cancer agents, highlight the importance of such derivatives in synthesizing bioactive molecules (P. Murthy et al., 2017).
Potential Biological Applications
While the direct applications of 1-(2-Fluorobenzyl)pyrrolidin-3-ol were not identified, the studies on similar compounds suggest potential areas of application, including:
Antimicrobial and Anticancer Activities
Compounds synthesized from fluorobenzyl and pyrrolidine derivatives show promising antimicrobial and anticancer activities, indicating their potential in developing new therapeutic agents (A. Bogdanov et al., 2019).
Enzyme Inhibition
Some derivatives exhibit potent inhibitory effects on enzymes, such as acetylcholinesterase, suggesting their utility in treating diseases related to enzyme dysfunction, like Alzheimer's disease (E. Ryu et al., 2005).
Propriétés
IUPAC Name |
1-[(2-fluorophenyl)methyl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-11-4-2-1-3-9(11)7-13-6-5-10(14)8-13/h1-4,10,14H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHJXUNSHLAVKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorobenzyl)pyrrolidin-3-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


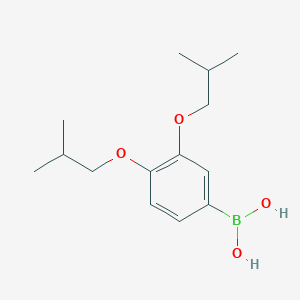
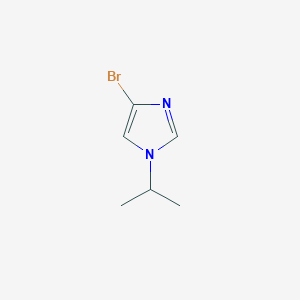
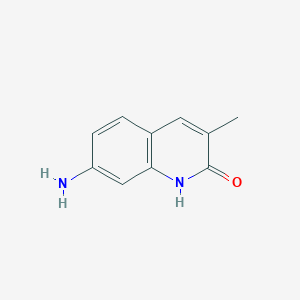
![5-(Bromomethyl)-1H-benzo[d]imidazole](/img/structure/B1343908.png)
![3-(1,2-Dimethyl-3-indolyl)-3-[4-(diethylamino)-2-methylphenyl]phthalide](/img/structure/B1343911.png)

